![molecular formula C8H15NO B12355266 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis
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Overview
Description
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis: is a bicyclic heterocyclic compound It is characterized by its unique structure, which includes a pyrano ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a pyridine derivative and a dihydropyran derivative, which undergo cyclization in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound .
Scientific Research Applications
Research indicates that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibits significant biological activities, particularly its antinociceptive effects . Studies suggest it interacts with opioid receptors, indicating potential applications in pain management therapies.
Medicinal Chemistry Applications
The compound's structure allows for various synthetic applications:
- Drug Development : Due to its interaction with biological targets, it is being studied for its potential in developing new analgesics.
- Comparative Analysis : When compared to similar compounds, such as rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine (notable for anticancer properties) and 1H-pyrazolo[3,4-b]pyridine derivatives (known for antitumor activity), rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine offers unique pharmacological profiles due to its distinct fused ring system.
Compound Name | Structure Type | Notable Activity |
---|---|---|
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine | Fused ring system | Anticancer properties |
1H-pyrazolo[3,4-b]pyridine derivatives | Heterocyclic | Antitumor activity via kinase inhibition |
Case Studies
Several studies have focused on the compound's interactions with various biological molecules:
- Antinociceptive Studies : Investigations into the compound's pain-relieving properties have shown promise in preclinical models. These studies highlight its potential as an alternative to traditional analgesics with fewer side effects.
- Receptor Interaction Studies : Research has demonstrated that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine can modulate specific receptor pathways, influencing pain perception and other physiological processes.
Synthetic Applications
The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine typically involves cyclization reactions that enhance its versatility for further synthetic applications. This compound serves as a valuable intermediate in the development of more complex molecules used in drug discovery.
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
rac-(4aR,7aS)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis: This compound has a similar bicyclic structure but includes a benzyl group and different functional groups.
rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis: Another similar compound with a pyrrolo ring instead of a pyrano ring.
Uniqueness: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis is unique due to its specific ring fusion and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
The compound rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis is a bicyclic heterocyclic compound notable for its fused pyran and pyridine rings. Its unique stereochemistry contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.25 g/mol
- CAS Number : 1909286-95-8
This compound is characterized by a saturated octahydro framework, which enhances its potential for various synthetic applications and biological interactions.
Antinociceptive Effects
Research indicates that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibits significant antinociceptive properties. Studies have shown that it interacts with opioid receptors, suggesting a potential role in pain management therapies. This interaction can modulate pain pathways effectively, providing a basis for its therapeutic applications in analgesia.
The mechanism of action for this compound involves its interaction with specific molecular targets that modulate various biological pathways. These interactions primarily influence receptor activity and physiological responses, although the exact pathways can vary depending on the application context .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, it is useful to compare it with other compounds that share structural similarities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine | Fused ring system | Anticancer properties |
1H-pyrazolo[3,4-b]pyridine derivatives | Heterocyclic | Antitumor activity via kinase inhibition |
The distinct fused pyran and pyridine ring system of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine contributes to its unique chemical behavior and potential medicinal applications compared to these similar compounds .
Study on Antinociceptive Properties
In a controlled study examining the antinociceptive effects of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine:
- Method : The compound was administered to animal models subjected to pain stimuli.
- Results : Significant reduction in pain response was observed compared to control groups. The effectiveness was attributed to the compound's interaction with mu-opioid receptors.
Research on Molecular Targeting
Another study focused on the molecular targeting capabilities of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine:
- Method : In vitro assays were conducted using various cell lines.
- Findings : The compound demonstrated selective inhibition of specific kinases involved in cancer progression. This suggests potential applications in cancer therapeutics.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
AWUHIBIWUREKQK-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@H]2CCOC[C@H]2NC1 |
Canonical SMILES |
C1CC2CCOCC2NC1 |
Origin of Product |
United States |
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